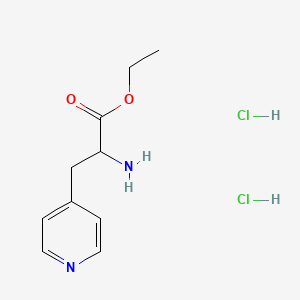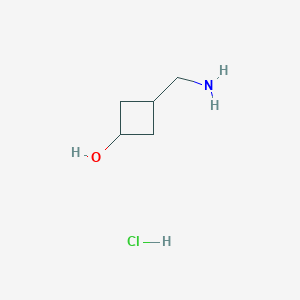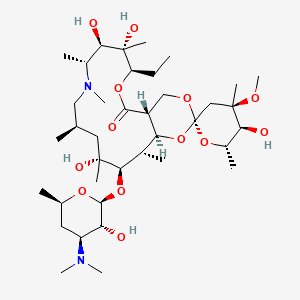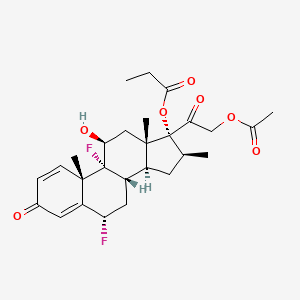
6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
Übersicht
Beschreibung
6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 .
Molecular Structure Analysis
The molecular structure of 6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is represented by the linear formula: C12H12BrN .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 378.7°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices
Carbazole derivatives are known for their excellent optoelectronic properties. They have high charge carrier mobility and morphological stability, making them suitable for use in nanodevices . The specific structure of 6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole could potentially be utilized in the development of advanced optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Rechargeable Batteries
The electrochemical properties of carbazole derivatives allow them to be used in energy storage applications. The compound could be explored for its utility in creating more efficient rechargeable battery systems, potentially improving energy density and battery life .
Electrochemical Transistors
Polycarbazoles are promising materials for electrochemical transistors due to their conducting properties. The brominated and alkylated carbazole core of the compound could enhance the performance of such transistors, which are pivotal in the development of flexible electronics .
Anticancer Agents
Carbazole derivatives have shown potential as anticancer agents. The structure of 6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole could be modified to target specific cancer cell lines, offering a pathway for the development of novel chemotherapeutic drugs .
Molecular Docking Studies
The compound’s structure makes it a candidate for molecular docking studies, which are crucial in drug design. Its interaction with various biological targets can be simulated to predict binding affinities and activity, aiding in the discovery of new drugs .
Conducting Polymers
Due to its inherent electrical properties, this carbazole derivative can be used to create conducting polymers. These polymers have applications in various fields, including sensors, actuators, and even as conductive inks for printed electronics .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN/c1-14(2)6-5-13-11(8-14)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDOXCHFYRVURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(N2)C=CC(=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208619 | |
| Record name | 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
1427378-93-5 | |
| Record name | 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)






![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)

